Ethanaminium, 2-mercapto-N,N,N-trimethyl-

説明

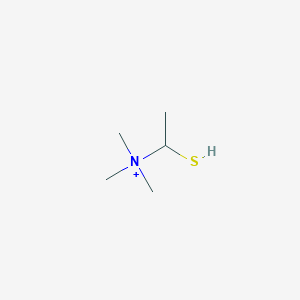

“Ethanaminium, 2-mercapto-N,N,N-trimethyl-” is a chemical compound with different forms such as chloride , iodide , and bromide . It is also known by other names such as “(2-mercaptoethyl)trimethylammonium iodide” and "N,N,N-trimethyl-2-sulfanylethanaminium iodide" .

Molecular Structure Analysis

The molecular formula of “Ethanaminium, 2-mercapto-N,N,N-trimethyl-, iodide” is C5H14INS , and for the bromide form, it’s C5H14BrNS . The molecular weight of the iodide form is 247.14 , and for the bromide form, it’s 200.14 .科学的研究の応用

1. Protein Phosphorylation Detection and Quantitation

Ethanaminium, 2-mercapto-N,N,N-trimethyl- (thiocholine) has been used in beta-elimination and Michael addition (BEMA) reactions for the detection, identification, and quantitation of phosphorylated serine/threonine-containing peptides. This process enhances ionization sensitivity and facilitates the localization of phosphorylated residues, improving sequence coverage in liquid chromatography-tandem mass spectrometry (LC-MS(2)/MS(3)) analyses for phosphoproteomics (Chen et al., 2010).

2. Phase Equilibria in Deep Eutectic Solvents

Research on phase equilibria of high-pressure CO2 and deep eutectic solvents (DESs) formed by quaternary ammonium salts, including ethanaminium derivatives, has been conducted. This study is significant for applications like phenol extraction and quaternary ammonium salt (QAS) regeneration (Ji et al., 2016).

3. Synthesis of Heterocyclic Compounds

Ethanaminium derivatives have been used in the synthesis of heterocyclic thio ethanone derivatives, showing potential applications in developing antifungal agents (Yang et al., 2004).

4. Diels−Alder Reactions in Surfactant Interfaces

Surfactant 1,3-dienes containing ethanaminium derivatives have been utilized to study the regioselectivity control in Diels−Alder reactions. This research offers insights into surfactant-mediated synthesis processes (Jaeger et al., 2000).

5. Ionic Liquids Synthesis and Characterization

Ethanaminium derivatives have been synthesized as room temperature ionic liquids (RTILs) for applications in structural characterization, thermal properties, and catalytic properties in the synthesis of organic compounds (Karadağ & Destegül, 2013).

6. Development of Novel Mercaptan Compounds

Research on the development of odorless mercaptan compounds using ethanaminium derivatives has been conducted, offering a substitute for hydrogen sulfide in chemical syntheses (Matoba et al., 2007).

7. Heteropolyanion-Based Sulfated Ionic Liquid Catalysis

Ethanaminium derivatives have been employed in synthesizing novel heteropolyanion-based sulfated ionic liquids, demonstrating catalytic activity in solvent-free grindstone chemistry for N-formylation of amines (Satasia et al., 2014).

8. Rheological Properties in Hydrophobically Associating Water-Soluble Polymers

Betaine-type hydrophobically associating polyacrylamides containing ethanaminium derivatives have been studied for their thickening ability, shear resistance, and high-temperature resistance, relevant for self-diverting acid solutions in carbonate formations (Tian et al., 2020).

9. Corrosion Inhibition in Hydrochloric Acid Solutions

Studies on the use of ethanaminium derivatives as corrosion inhibitors for carbon steel in acidic environments have shown their effectiveness due to adsorption on the metal surface (Aiad et al., 2016).

10. Acrylamide Elimination in Food Processing

Research on the effect of mercapto flavor compounds on acrylamide elimination in food processing has been conducted, highlighting the potential of ethanaminium derivatives in reducing acrylamide levels in foods (Xiong et al., 2017).

Safety and Hazards

特性

IUPAC Name |

trimethyl(1-sulfanylethyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-5(7)6(2,3)4/h5H,1-4H3/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBPYWNMUMVQBA-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([N+](C)(C)C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NS+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902454 | |

| Record name | N,N,N-trimethyl-1-sulfanylethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanaminium, 2-mercapto-N,N,N-trimethyl- | |

CAS RN |

625-00-3 | |

| Record name | Thiocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 2-[1-(4-hydroxyphenyl)ethyl]-](/img/structure/B3054846.png)